Diethyl tridecanedioate

Catalog No.
S1515963
CAS No.
15423-05-9
M.F
C17H32O4
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl tridecanedioate

CAS Number

15423-05-9

Product Name

Diethyl tridecanedioate

IUPAC Name

diethyl tridecanedioate

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H32O4/c1-3-20-16(18)14-12-10-8-6-5-7-9-11-13-15-17(19)21-4-2/h3-15H2,1-2H3

InChI Key

KYACNNYLFZGWTO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCCC(=O)OCC

Canonical SMILES

CCOC(=O)CCCCCCCCCCCC(=O)OCC

Diethyl tridecanedioate is an organic compound with the molecular formula C₁₇H₃₂O₄, classified as a diethyl ester of tridecanedioic acid. This compound features a linear chain structure consisting of a 13-carbon backbone with two carboxylate groups at each end, which are esterified with ethyl alcohol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

Currently, there's no documented information on a specific mechanism of action for DETD in biological systems.

  • Potential eye and skin irritant: Esters can irritate eyes and skin upon contact. Standard laboratory procedures for handling organic solvents should be followed when working with DETD [].
  • Low flammability: The long hydrocarbon chain might suggest a low flammability point, but specific data is unavailable.

Precursor in Organic Synthesis:

Diethyl tridecanedioate serves as a valuable precursor for the synthesis of various other organic compounds. Its long carbon chain and the presence of two ester groups make it a versatile building block for diverse organic molecules. Researchers utilize diethyl tridecanedioate in the synthesis of:

  • Polyesters: Polyesters are polymers formed by the condensation reaction between diacids and dialcohols. Diethyl tridecanedioate can be hydrolyzed to tridecanedioic acid, which can then be polycondensated with various diols to produce polyesters with specific properties.
  • Pharmaceuticals: Due to its biocompatibility and potential for biodegradation, diethyl tridecanedioate is being explored in the development of novel drug delivery systems. By chemically modifying the molecule, researchers can attach bioactive molecules to diethyl tridecanedioate, allowing for targeted drug delivery.
  • Liquid crystals: Liquid crystals are a unique state of matter that exhibits properties of both liquids and crystals. Diethyl tridecanedioate can be incorporated into the synthesis of specific liquid crystals, influencing their physical and optical properties.

Solvent and Plasticizer:

Diethyl tridecanedioate's mild solvating properties and low volatility make it suitable for use as a solvent in various scientific applications. It can dissolve a wide range of nonpolar and slightly polar compounds, making it useful in:

  • Extracting organic compounds: Researchers can utilize diethyl tridecanedioate to extract organic compounds from complex mixtures, such as those found in biological samples or environmental matrices.
  • Studying biological processes: Due to its biocompatibility, diethyl tridecanedioate can be used as a solvent in studies of biological processes, such as enzyme activity or membrane permeability.

Additionally, diethyl tridecanedioate functions as a plasticizer, increasing the flexibility and elasticity of polymers. This property finds applications in various fields, including:

  • Coating materials: By incorporating diethyl tridecanedioate into coatings, researchers can improve their flexibility and adhesion to different surfaces.
  • Polymer films: Diethyl tridecanedioate can be used as a plasticizer in the development of polymer films with tailored mechanical properties for various applications.
Typical of diethyl esters. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into tridecanedioic acid and ethanol in the presence of water and an acid catalyst.
  • Transesterification: Involves the exchange of the alkoxy group of the ester with another alcohol, leading to different esters.

These reactions are essential for modifying its chemical properties for specific applications .

Diethyl tridecanedioate can be synthesized through several methods:

  • Esterification Reaction:
    • Tridecanedioic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce diethyl tridecanedioate and water.
    • Reaction equation:
      Tridecanedioic Acid+2EthanolH2SO4Diethyl Tridecanedioate+Water\text{Tridecanedioic Acid}+2\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Diethyl Tridecanedioate}+\text{Water}
  • Transesterification:
    • This method involves exchanging the ethyl groups with other alcohols under catalytic conditions.

These synthesis methods allow for the production of diethyl tridecanedioate in varying purities and yields depending on reaction conditions .

Diethyl tridecanedioate has several potential applications:

  • Pharmaceuticals: As a building block for drug synthesis due to its ester functionality.
  • Cosmetics: Used as an emollient or skin conditioning agent.
  • Industrial Chemicals: Serves as a plasticizer or lubricant in various formulations.

Its unique structure allows it to be versatile across different industries .

Diethyl tridecanedioate shares structural similarities with several other compounds, particularly fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl hexanedioateC₁₂H₂₂O₄Shorter carbon chain; used in similar applications
Diethyl decanedioateC₁₄H₂₆O₄Intermediate carbon chain; different physical properties
Dimethyl tridecanedioateC₁₅H₂₈O₄Methyl instead of ethyl groups; varies in reactivity

Uniqueness

Diethyl tridecanedioate's uniqueness lies in its longer carbon chain, which may impart distinct physical and chemical properties compared to shorter-chain analogs. This characteristic can influence its solubility, volatility, and biological interactions, making it suitable for specific applications where longer fatty acids are preferred .

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Diethyl tridecanedioate

Dates

Modify: 2023-08-15

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